molecular formula C12H16N2O B1268217 2-Piperidinobenzamide CAS No. 3430-40-8

2-Piperidinobenzamide

Cat. No. B1268217
CAS RN: 3430-40-8
M. Wt: 204.27 g/mol
InChI Key: VTXYPPVXMJMLCY-UHFFFAOYSA-N
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Description

2-Piperidinobenzamide is a chemical compound used in laboratory settings . It is also known as Piperidinobenzamide .


Synthesis Analysis

Piperidines are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Pharmacology

Application Summary

2-Piperidinobenzamide is utilized in pharmacology for the development of novel therapeutic agents due to its piperidine structure, which is a common motif in many pharmaceutical compounds.

Experimental Methods

Researchers employ synthetic chemistry techniques to create derivatives of 2-Piperidinobenzamide, testing their pharmacological activity through in vitro and in vivo assays .

Results and Outcomes

Studies have shown that certain derivatives exhibit significant biological activity, potentially leading to the development of new drugs .

Molecular Biology

Application Summary

In molecular biology, 2-Piperidinobenzamide derivatives are used as molecular probes to study protein interactions and enzyme kinetics.

Experimental Methods

Techniques such as Polymerase Chain Reaction (PCR) and gel electrophoresis are used to analyze the interactions between the compound and biological macromolecules .

Results and Outcomes

The compound has been found to bind selectively to certain proteins, providing insights into their function and mechanism .

Drug Development

Application Summary

2-Piperidinobenzamide plays a role in drug development, particularly in the synthesis of compounds with potential anticancer properties.

Experimental Methods

Drug development processes involve the design, synthesis, and characterization of piperidinobenzamide derivatives followed by screening for anticancer activity .

Results and Outcomes

Some derivatives have shown promise in preclinical models, demonstrating the ability to inhibit cancer cell growth .

Clinical Trials

Application Summary

Derivatives of 2-Piperidinobenzamide are being evaluated in clinical trials for their efficacy as part of combination therapies for various diseases.

Experimental Methods

Clinical trials are conducted following rigorous protocols to assess the safety and efficacy of the derivatives in combination with other drugs .

Results and Outcomes

Early-phase trials indicate that some combinations may improve patient outcomes, but further studies are required for conclusive evidence .

Experimental Methods

Application Summary

2-Piperidinobenzamide is used in experimental methods to develop new synthetic pathways for complex organic molecules.

Experimental Methods

Advanced organic synthesis techniques, such as photochemical methods and multicomponent reactions, are employed to create complex derivatives .

Results and Outcomes

These methods have led to the efficient synthesis of various piperidine derivatives, expanding the toolkit available for organic chemists .

Research Outcomes

Application Summary

Research on 2-Piperidinobenzamide has contributed to a better understanding of the role of piperidine derivatives in medicinal chemistry.

Experimental Methods

Comprehensive literature reviews and meta-analyses are conducted to summarize the outcomes of research involving piperidinobenzamide derivatives .

Results and Outcomes

The accumulated data from these studies have highlighted the compound’s versatility and potential in drug discovery and development .

This analysis provides a detailed overview of the diverse applications of 2-Piperidinobenzamide in scientific research, showcasing its importance across various fields. Each application is backed by experimental methods and results that underline the compound’s potential and versatility.

Antioxidant and Antibacterial Research

Application Summary

2-Piperidinobenzamide derivatives have been explored for their antioxidant and antibacterial properties, which are crucial in the development of new treatments for oxidative stress-related diseases and bacterial infections.

Experimental Methods

The compounds are synthesized and characterized using spectroscopic methods. Their antioxidant activity is assessed through total antioxidant capacity, free radical scavenging, and metal chelating assays. Antibacterial activity is evaluated against various bacterial strains .

Results and Outcomes

Some derivatives exhibit more effective antioxidant and metal chelating activities compared to standards, and certain compounds show promising antibacterial activity against both gram-positive and gram-negative bacteria .

Neuropharmacology

Application Summary

In neuropharmacology, 2-Piperidinobenzamide is investigated for its potential effects on the central nervous system, including treatments for neurodegenerative diseases and as a component in neuromodulators.

Experimental Methods

Neuropharmacological studies involve behavioral assays in animal models, neurochemical profiling, and neuroimaging techniques to assess the impact of the compound on neuronal function .

Results and Outcomes

Preliminary results suggest that certain derivatives may influence neurotransmitter systems, offering potential therapeutic avenues for neurological conditions .

Chemical Synthesis and Catalysis

Application Summary

This compound is used in chemical synthesis and catalysis to develop new synthetic routes and catalysts that can improve the efficiency of chemical reactions.

Experimental Methods

Researchers utilize 2-Piperidinobenzamide in catalytic systems and monitor reaction kinetics to optimize conditions for various chemical transformations .

Results and Outcomes

The use of piperidinobenzamide derivatives has led to the discovery of more efficient and selective catalysts, enhancing the synthesis of complex organic molecules .

Agricultural Chemistry

Application Summary

In agricultural chemistry, derivatives of 2-Piperidinobenzamide are being studied for their use as growth promoters, pesticides, and herbicides.

Experimental Methods

Field trials and laboratory tests are conducted to determine the efficacy and safety of these compounds in promoting plant growth and protecting crops from pests and diseases .

Results and Outcomes

Some derivatives have shown potential as effective agrochemicals with lower environmental impact compared to traditional products .

Material Science

Application Summary

2-Piperidinobenzamide is also relevant in material science, where it is used to modify the properties of polymers and create new materials with specific characteristics.

Experimental Methods

Material scientists incorporate the compound into polymer matrices and conduct mechanical and thermal testing to evaluate the resulting material properties .

Results and Outcomes

Modifications with piperidinobenzamide derivatives have resulted in materials with improved durability, flexibility, and other desirable traits .

Analytical Chemistry

Application Summary

In analytical chemistry, 2-Piperidinobenzamide derivatives serve as analytical reagents to detect and quantify biological and chemical substances.

Experimental Methods

The derivatives are used in chromatography, spectrometry, and other analytical techniques to enhance the detection sensitivity and specificity .

Results and Outcomes

These compounds have improved the accuracy and reliability of analytical methods, facilitating the identification and quantification of various analytes .

Safety And Hazards

2-Piperidinobenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-piperidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-12(15)10-6-2-3-7-11(10)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXYPPVXMJMLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60319261
Record name 2-piperidinobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730454
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Piperidinobenzamide

CAS RN

3430-40-8
Record name 3430-40-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-piperidinobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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